molecular formula C12H19NO4S B2965175 N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide CAS No. 2034331-69-4

N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide

Cat. No. B2965175
CAS RN: 2034331-69-4
M. Wt: 273.35
InChI Key: PTEHJIYNZBWKGK-UHFFFAOYSA-N
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Description

“N-(2,3-Dimethoxy-2-methylpropyl)benzenesulfonamide” is a chemical compound . It is a derivative of benzenesulfonamide , which is a compound containing a sulfonamide group that is S-linked to a benzene ring .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including those similar to “N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide”, typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions.


Molecular Structure Analysis

The molecular formula of “N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide” is C12H18FNO4S . The average mass is 291.339 Da and the monoisotopic mass is 291.094055 Da .

Scientific Research Applications

Synthesis and Biochemical Evaluation

N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide derivatives have been synthesized and evaluated for their biochemical properties. For example, Röver et al. (1997) detailed the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway, which is significant in neurodegenerative diseases due to its role in metabolizing tryptophan into neuroactive compounds (Röver et al., 1997).

Antimicrobial and Enzyme Inhibition Activities

Abbasi et al. (2016) explored the synthesis of new N-(2,3-dimethylphenyl)benzenesulfonamide derivatives, assessing their antibacterial, α-glucosidase inhibition, and hemolytic studies. These compounds showed moderate to high activity against Gram-positive and Gram-negative bacterial strains, indicating their potential as antimicrobial agents and enzyme inhibitors (Abbasi et al., 2016).

Anticancer Activity

González-Álvarez et al. (2013) investigated mixed-ligand copper(II)-sulfonamide complexes for their DNA binding, cleavage, genotoxicity, and anticancer activity. The study highlighted the importance of the sulfonamide derivative in determining the complexes' interaction with DNA and their subsequent biological activities, showcasing the potential of sulfonamide derivatives in anticancer research (González-Álvarez et al., 2013).

Pharmacokinetics and Metabolism

Beconi et al. (2012) explored the metabolism and pharmacokinetics of JM6, a compound closely related to N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide, in mice. Their findings clarified the metabolic pathways of JM6, contributing to a better understanding of its pharmacological profile and emphasizing the importance of comprehensive metabolic studies in drug development (Beconi et al., 2012).

properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S/c1-12(17-3,10-16-2)9-13-18(14,15)11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEHJIYNZBWKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1)(COC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide

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